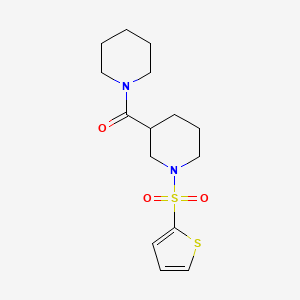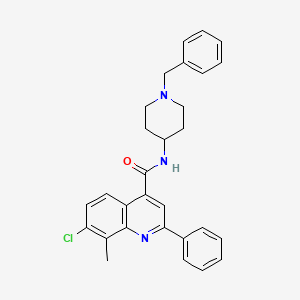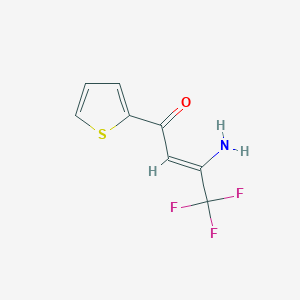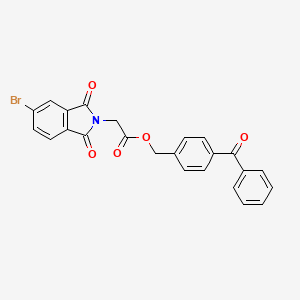
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine
描述
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine, also known as PTSP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PTSP belongs to the class of piperidine compounds, which have been found to exhibit a range of biological activities.
科学研究应用
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biological activities, including the inhibition of voltage-gated sodium channels, the modulation of GABA receptors, and the inhibition of the reuptake of serotonin and norepinephrine. These activities make 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine a potential candidate for the development of drugs for the treatment of various neurological disorders, including depression, anxiety, and epilepsy.
作用机制
The mechanism of action of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine involves the inhibition of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. By inhibiting these channels, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters such as serotonin and norepinephrine. This, in turn, leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a modulation of neuronal activity.
Biochemical and Physiological Effects
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has also been found to exhibit anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has been found to exhibit analgesic properties, making it a potential candidate for the treatment of pain.
实验室实验的优点和局限性
3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a range of research articles available on its properties and potential applications. However, there are also some limitations to the use of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine in lab experiments. Its mechanism of action is not fully understood, and its effects on different neurotransmitter systems are not well characterized. Additionally, its potential side effects and toxicity have not been fully evaluated.
未来方向
There are several future directions for the study of 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to evaluate its potential as a treatment for various neurological disorders, including depression, anxiety, and epilepsy. Additionally, 3-(1-piperidinylcarbonyl)-1-(2-thienylsulfonyl)piperidine could be used as a tool for studying the role of voltage-gated sodium channels in neuronal activity and for developing new drugs that target these channels.
属性
IUPAC Name |
piperidin-1-yl-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c18-15(16-8-2-1-3-9-16)13-6-4-10-17(12-13)22(19,20)14-7-5-11-21-14/h5,7,11,13H,1-4,6,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIQQIWYVQOQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)



![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)
![8,9-dimethyl-7-(3-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764697.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine hydrochloride](/img/structure/B4764702.png)